

# APcK110: A Technical Guide for Researchers and Drug Development Professionals

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**APcK110** is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic and anti-proliferative activity in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for **APcK110**, intended to serve as a technical resource for researchers and professionals in drug development.

## **Core Compound Information**

**APcK110** is a synthetic molecule designed through a structure-based approach to target the c-Kit kinase.[1] Its chemical and physical properties are summarized below.

## **Chemical Structure and Properties**



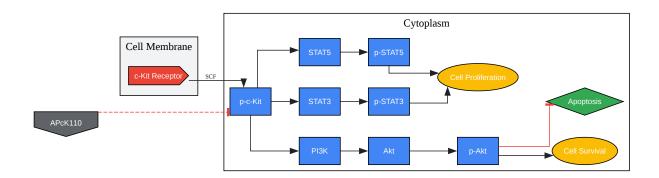
Property	Value	Reference
Chemical Name	6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine	[2]
CAS Number	1001083-74-4	
Molecular Formula	C20H16FN3O2	
Molecular Weight	349.36 g/mol	
Solubility	Soluble to 100 mM in DMSO	
Purity	≥98% (HPLC)	[2]
Storage	Store at -20°C	

## **Mechanism of Action and Signaling Pathway**

**APcK110** functions as a c-Kit inhibitor. The c-Kit receptor, a transmembrane tyrosine kinase, plays a crucial role in hematopoiesis.[3] Upon binding its ligand, the stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[4] In AML, mutations or overexpression of c-Kit can lead to its constitutive activation, contributing to leukemogenesis.[3]

**APcK110** exerts its therapeutic effect by inhibiting the phosphorylation of c-Kit and its downstream signaling effectors, including STAT3, STAT5, and Akt.[5][6] This disruption of the c-Kit signaling pathway ultimately leads to the induction of caspase-dependent apoptosis and inhibition of proliferation in AML cells.[5][7]





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APcK110 inhibits c-Kit signaling pathway.

## **Preclinical Efficacy**

**APcK110** has demonstrated potent anti-leukemic activity in both in vitro and in vivo preclinical models of AML.

## **In Vitro Activity**

**APcK110** effectively inhibits the proliferation of AML cell lines, with a particularly strong effect on the SCF-dependent OCI/AML3 cell line.[3] Notably, it has been shown to be a more potent inhibitor of OCI/AML3 proliferation than the established tyrosine kinase inhibitors imatinib and dasatinib.[6]



Cell Line	Assay	Endpoint	Result	Reference
OCI/AML3	MTT Assay	IC50	175 nM	
OCI/AML3	MTT Assay	Proliferation Inhibition	More potent than imatinib and dasatinib	[6]
Primary AML cells	Clonogenic Assay	Inhibition of Colony Growth	Up to 80% at 500 nM	[7]

## **In Vivo Activity**

In a xenograft mouse model using NOD-SCID mice engrafted with OCI/AML3 cells, treatment with **APcK110** significantly extended the survival of the mice compared to the control group.[4]

Animal Model	Cell Line Engrafted	Treatment	Outcome	Reference
NOD-SCID Mice	OCI/AML3	APcK110 (intraperitoneal)	Significantly longer survival vs. PBS control	[4]

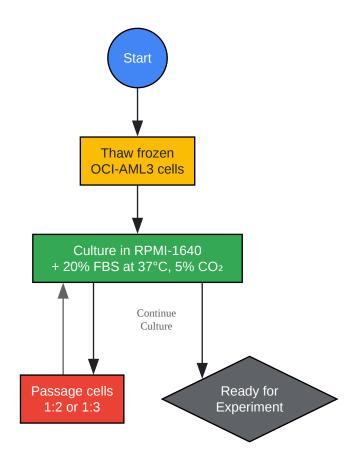
## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **APcK110**.

#### **Cell Culture**

The OCI-AML3 human acute myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).[1] Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[8]





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OCI-AML3 Cell Culture Workflow.

## **MTT Cell Proliferation Assay**

The anti-proliferative effects of **APcK110** are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Plating: Seed OCI-AML3 cells in a 96-well plate at a density of 0.5-1.0 x 10<sup>5</sup> cells/mL.[9]
- Compound Treatment: Treat the cells with varying concentrations of APcK110 (e.g., 50, 100, 250, and 500 nM) and incubate for 72 hours.[7]
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
- Solubilization: Add 100  $\mu$ L of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]



• Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

## **Western Immunoblotting**

The effect of APcK110 on protein phosphorylation is assessed by Western blotting.

- Cell Lysis: Lyse treated OCI-AML3 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-c-Kit, c-Kit, p-STAT3, STAT3, p-STAT5, STAT5, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### **Clonogenic Assay**

The ability of **APcK110** to inhibit the colony-forming potential of primary AML cells is evaluated using a clonogenic assay in methylcellulose.

- Cell Preparation: Isolate mononuclear cells from primary AML patient samples.
- Treatment: Incubate the cells with different concentrations of APcK110.
- Plating: Plate the treated cells in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm Petri dishes.[12]
- Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 10-14 days.[13]



 Colony Scoring: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.[14]

## In Vivo Xenograft Model

The in vivo efficacy of **APcK110** is tested in an AML xenograft mouse model.

- Animal Model: Use 8-week-old female NOD-SCID mice.[4]
- Irradiation: Subject the mice to a sub-lethal dose of whole-body radiation (30 cGy).[4]
- Cell Inoculation: Intravenously inject 1 x 10<sup>5</sup> OCI/AML3 cells into each mouse.[4]
- Treatment: Ten days post-injection, begin intraperitoneal injections of APcK110 (e.g., 500 nM diluted in PBS) or a vehicle control (PBS) every other day.[4]
- Monitoring: Monitor the mice for signs of disease and survival.[4]

#### Conclusion

**APcK110** is a promising novel c-Kit inhibitor with potent and selective activity against AML cells. Its well-defined mechanism of action, coupled with demonstrated preclinical efficacy, warrants further investigation and development as a potential therapeutic agent for AML. The experimental protocols provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of **APcK110**.

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